Tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate
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Overview
Description
Tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate is a chemical compound known for its unique properties and versatility. It is used in various scientific research applications due to its stability and reactivity. This compound is often utilized in organic synthesis and has significant implications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4,4,4-trifluoro-3-oxobutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. The compound’s reactivity allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler analog used in similar applications.
Tert-butyl N-(4-fluoro-3-(trifluoromethyl)phenyl)allylamino]carbamate: Another compound with similar reactivity but different functional groups.
Uniqueness
Tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
Properties
IUPAC Name |
tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO3/c1-8(2,3)16-7(15)13-5-4-6(14)9(10,11)12/h4-5H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHMYFWPVZARNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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